2-bromo-5-(difluoromethoxy)pyrimidine

Catalog No.
S6450623
CAS No.
2091605-86-4
M.F
C5H3BrF2N2O
M. Wt
225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-(difluoromethoxy)pyrimidine

CAS Number

2091605-86-4

Product Name

2-bromo-5-(difluoromethoxy)pyrimidine

Molecular Formula

C5H3BrF2N2O

Molecular Weight

225

2-bromo-5-(difluoromethoxy)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a bromine atom at the 2-position and a difluoromethoxy group at the 5-position of the pyrimidine ring. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is notable for its potential applications in medicinal chemistry due to the unique electronic properties imparted by the difluoromethoxy substituent, which can influence its reactivity and biological activity.

The chemical reactivity of 2-bromo-5-(difluoromethoxy)pyrimidine can be explored through various reactions typical of halogenated pyrimidines, including:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, which can modify the compound's properties.
  • Electrophilic Aromatic Substitution: The difluoromethoxy group can act as an electron-withdrawing group, facilitating electrophilic substitutions on the aromatic ring.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling techniques, this compound can be transformed into more complex structures, enhancing its utility in synthetic organic chemistry.

Pyrimidine derivatives have garnered significant attention for their biological activities, particularly as pharmaceuticals. Compounds similar to 2-bromo-5-(difluoromethoxy)pyrimidine have demonstrated:

  • Anticancer Activity: Many pyrimidine derivatives exhibit potent inhibitory effects against various cancer cell lines, often by targeting specific kinases involved in cell proliferation and survival pathways.
  • Antiviral Properties: Some pyrimidines have been identified as inhibitors of viral replication, making them candidates for antiviral drug development.
  • Antimicrobial Effects: Certain analogs show promising results against bacterial strains, suggesting potential applications in treating infections.

The synthesis of 2-bromo-5-(difluoromethoxy)pyrimidine can be achieved through several methods:

  • Halogenation: Starting from a suitable pyrimidine precursor, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Difluoromethylation: The introduction of the difluoromethoxy group can be accomplished through difluoromethylation reactions using reagents such as difluoromethyl sulfone or other difluoromethylating agents under appropriate catalytic conditions .
  • One-Pot Synthesis: Recent advances allow for one-pot synthesis methods that combine multiple reaction steps into a single process, improving efficiency and yield.

2-bromo-5-(difluoromethoxy)pyrimidine has potential applications in various fields:

  • Pharmaceutical Development: As a building block in drug design, it can be modified to create new therapeutic agents targeting cancer or infectious diseases.
  • Material Science: Its unique properties may allow it to be used in developing advanced materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Similar compounds are explored for their herbicidal and fungicidal activities.

Interaction studies involving 2-bromo-5-(difluoromethoxy)pyrimidine focus on its binding affinity with biological targets:

  • Protein Kinases: Investigations into how this compound interacts with specific kinases can elucidate its mechanism of action in inhibiting cancer cell proliferation.
  • Receptor Binding Studies: Understanding how this compound binds to various receptors can provide insights into its potential therapeutic effects and side effects.

Several compounds share structural similarities with 2-bromo-5-(difluoromethoxy)pyrimidine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-(difluoromethoxy)pyrimidineBromine at position 2, difluoromethoxy at 4Anticancer activity against specific lines
4-Difluoromethoxy-2-methylpyrimidineMethyl group at position 2Antiviral properties
5-(Trifluoromethoxy)pyrimidineTrifluoromethoxy instead of difluoromethoxyAntimicrobial activity
6-Bromo-3-(difluoromethoxy)pyrimidineBromine at position 6Potential kinase inhibitor

The uniqueness of 2-bromo-5-(difluoromethoxy)pyrimidine lies in its specific combination of halogenation and fluorinated ether functionality, which may confer distinct electronic properties and reactivity profiles compared to its analogs. This makes it a valuable candidate for further exploration in drug discovery and development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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